molecular formula C18H17N11O B3011889 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone CAS No. 2034242-74-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Cat. No.: B3011889
CAS No.: 2034242-74-3
M. Wt: 403.41
InChI Key: LCHZWTXQLWEWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H17N11O and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, case studies, and data tables.

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4}, with a molecular weight of approximately 423.43 g/mol. The structure includes multiple heterocycles, specifically triazole and tetrazole rings, which are known for their significant biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and tetrazole moieties often exhibit antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridazine and piperazine groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of triazole and tetrazole can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

  • Triazole and Tetrazole Moieties : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds with biological targets.
  • Piperazine Ring : Known for improving solubility and bioavailability, modifications on this ring can lead to increased potency.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerCytotoxicity against breast cancer cells
AnticonvulsantPotential efficacy in seizure models

Case Studies

  • Antimicrobial Efficacy : A study tested a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in our compound led to significant reductions in bacterial growth .
  • Cytotoxicity Assessment : In a recent publication, related compounds were assessed for their ability to induce apoptosis in cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity compared to standard chemotherapeutics .
  • Seizure Protection : Research into similar piperazine-containing compounds revealed promising anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZWTXQLWEWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.